molecular formula C19H21NO5 B11707605 4-Nitrophenyl 4-(hexyloxy)benzoate CAS No. 64581-07-3

4-Nitrophenyl 4-(hexyloxy)benzoate

Cat. No.: B11707605
CAS No.: 64581-07-3
M. Wt: 343.4 g/mol
InChI Key: GIOIWMPNZBWMDH-UHFFFAOYSA-N
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Description

4-Nitrophenyl 4-(hexyloxy)benzoate: is an organic compound with the molecular formula C19H21NO5 It consists of a nitrophenyl group attached to a hexyloxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-nitrophenyl 4-(hexyloxy)benzoate typically involves the esterification of 4-nitrophenol with 4-(hexyloxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature until the reaction is complete, followed by purification through column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve crystallization or recrystallization techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrophenyl 4-(hexyloxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 4-Nitrophenyl 4-(hexyloxy)benzoate is used as a precursor in the synthesis of other organic compounds. It serves as a building block in the preparation of liquid crystals and other materials with specific optical properties .

Biology: In biological research, this compound is used as a substrate in enzyme assays to study esterases and other hydrolytic enzymes. The release of 4-nitrophenol upon hydrolysis can be easily monitored spectrophotometrically .

Industry: this compound is used in the production of specialty polymers and coatings. Its unique structural features contribute to the desired mechanical and thermal properties of the final products .

Mechanism of Action

The mechanism of action of 4-nitrophenyl 4-(hexyloxy)benzoate primarily involves its hydrolysis by esterases. The ester bond is cleaved, releasing 4-nitrophenol and 4-(hexyloxy)benzoic acid. The nitrophenol moiety can further participate in redox reactions, and its reduction to an amino group can lead to the formation of various biologically active compounds .

Comparison with Similar Compounds

Uniqueness: 4-Nitrophenyl 4-(hexyloxy)benzoate is unique due to the presence of the hexyloxy group, which imparts specific solubility and reactivity characteristics. This makes it particularly useful in applications requiring specific hydrophobic or lipophilic properties .

Properties

CAS No.

64581-07-3

Molecular Formula

C19H21NO5

Molecular Weight

343.4 g/mol

IUPAC Name

(4-nitrophenyl) 4-hexoxybenzoate

InChI

InChI=1S/C19H21NO5/c1-2-3-4-5-14-24-17-10-6-15(7-11-17)19(21)25-18-12-8-16(9-13-18)20(22)23/h6-13H,2-5,14H2,1H3

InChI Key

GIOIWMPNZBWMDH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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